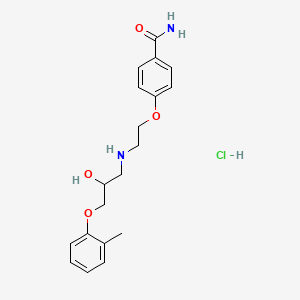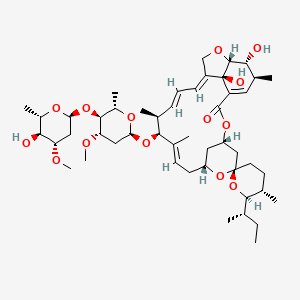
1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide is a chemical compound with the molecular formula C14H17N2S.I and a molecular weight of 372.268 g/mol It is known for its unique structure, which includes an indole ring, a pyrrolidinium ring, and a methylthio group
Métodos De Preparación
The synthesis of 1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide typically involves the reaction of indole derivatives with pyrrolidinium salts in the presence of methylthio reagents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating or refluxing to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Addition: Addition reactions with electrophiles can occur at the indole ring, leading to the formation of various substituted products.
Aplicaciones Científicas De Investigación
1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide involves its interaction with molecular targets such as enzymes and receptors. The indole ring can interact with aromatic residues in proteins, while the methylthio group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide can be compared with other indole derivatives and pyrrolidinium salts. Similar compounds include:
1-(3-Indolyl)methylene pyrrolidinium iodide: Lacks the methylthio group, which may affect its reactivity and biological activity.
1-(3-Indolyl(methylthio)methylene) pyrrolidinium chloride: Similar structure but with a chloride ion instead of iodide, which can influence its solubility and reactivity.
1-(3-Indolyl)methyl pyrrolidinium iodide: Lacks the methylene group, which may alter its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
54921-50-5 |
|---|---|
Fórmula molecular |
C14H17IN2S |
Peso molecular |
372.27 g/mol |
Nombre IUPAC |
3-[methylsulfanyl(pyrrolidin-1-ium-1-ylidene)methyl]-1H-indole;iodide |
InChI |
InChI=1S/C14H16N2S.HI/c1-17-14(16-8-4-5-9-16)12-10-15-13-7-3-2-6-11(12)13;/h2-3,6-7,10H,4-5,8-9H2,1H3;1H |
Clave InChI |
IUBLTMLHKZCPDU-UHFFFAOYSA-N |
SMILES canónico |
CSC(=[N+]1CCCC1)C2=CNC3=CC=CC=C32.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(6H-Benzo[c][2]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride](/img/structure/B11938857.png)






![5-Chloro-7-{[4-benzylpiperidyl]methyl}quinolin-8-ol](/img/structure/B11938898.png)


